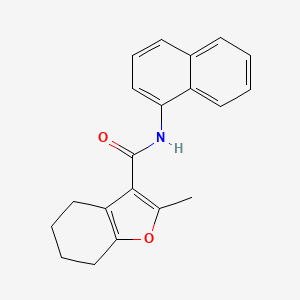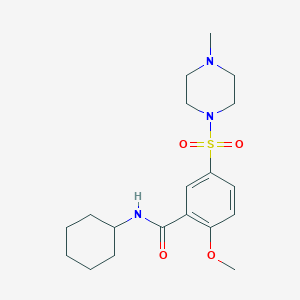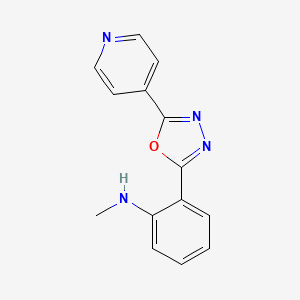![molecular formula C15H9FN4O B5409886 7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409886.png)
7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that contains a triazolopyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the fluorophenyl and furan groups contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the triazolopyrimidine core.
Attachment of the Furan Group: This can be done through cross-coupling reactions such as Suzuki or Heck coupling, where a furan boronic acid or furan halide is coupled with the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazolopyrimidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and furan groups contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through inhibition or activation, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-phenyl-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-methylphenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of the fluorophenyl group in 7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine distinguishes it from other similar compounds. The fluorine atom can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a valuable modification in drug design.
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O/c16-11-5-3-10(4-6-11)12-7-8-17-15-18-14(19-20(12)15)13-2-1-9-21-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJADUHUDGHOUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5409807.png)
![1-[6-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone](/img/structure/B5409809.png)

![2-{2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5409843.png)
![[4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B5409847.png)
![N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B5409852.png)
![5-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-4-yl]methyl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5409856.png)
![ethyl 4-(3-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5409857.png)

![N-(2,3-dimethylphenyl)-2-oxo-2-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide](/img/structure/B5409876.png)

![N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(phenylsulfanyl)acetamide](/img/structure/B5409889.png)
![[4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5409895.png)
![2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-phenylpropanoic acid](/img/structure/B5409899.png)
